Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Overview
Description
“Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C11H10FNO3 . It has an average mass of 223.200 Da and a monoisotopic mass of 223.064468 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate”, has been a subject of interest in various research studies . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used in the treatment of various disorders in the human body and have attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” consists of 11 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .Chemical Reactions Analysis
Indole derivatives, including “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties have led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .Physical And Chemical Properties Analysis
“Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” is a crystalline compound with a molecular weight of 223.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Photophysics and Chemical Properties
Research into the photophysics of related indole derivatives, such as 5-methoxyindole, reveals insights into the excited state behavior and quantum yields in different solvents. These studies are crucial for understanding the fundamental properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, which can influence its applications in material science and photochemistry (Hershberger & Lumry, 1976).
Synthesis and Characterization
The synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate and its spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, provides a foundation for developing synthetic routes and understanding the chemical behavior of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. These methods are crucial for the preparation of biologically active molecules, highlighting the compound's role as a precursor in medicinal chemistry (Almutairi et al., 2017).
Biological Activity and Applications
Although direct studies on Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate's biological activities are not available, research on structurally related compounds provides valuable insights. For instance, derivatives of indole compounds have been evaluated for their anti-inflammatory, analgesic, and anti-cancer properties. Such studies suggest the potential for Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate to serve as a scaffold for developing therapeutic agents (Muchowski et al., 1985).
Future Directions
The future directions for “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” and other indole derivatives involve exploring their diverse biological activities for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of ongoing research .
properties
IUPAC Name |
methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIPARPMLHREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598667 | |
Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
CAS RN |
136818-64-9 | |
Record name | Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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